1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE
Description
This compound features a piperazine core substituted with a diphenylmethyl (benzhydryl) group at the 4-position and a 2,5-diethoxybenzenesulfonyl moiety at the 1-position.
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-3-32-24-15-16-25(33-4-2)26(21-24)34(30,31)29-19-17-28(18-20-29)27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-16,21,27H,3-4,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAFKMUTDLWKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2,5-Diethoxybenzenesulfonyl Chloride: This intermediate can be synthesized by reacting 2,5-diethoxybenzene with chlorosulfonic acid under controlled conditions.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the 2,5-diethoxybenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Modified sulfonyl groups.
Substitution: Halogenated or nitrated aromatic rings.
Scientific Research Applications
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Inferences
- Metabolic Stability : Ethoxy groups may resist enzymatic demethylation better than methoxy groups, extending half-life .
- Pharmacodynamic Effects : Sulfonyl groups in the target compound could modulate receptor binding (e.g., serotonin or dopamine receptors) more strongly than sulfinyl or ether-linked analogs .
Biological Activity
1-(2,5-Diethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties and structure-activity relationships (SARs).
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperazine ring, which is known for its diverse biological activities when modified with various substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including 1-(2,5-diethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine. The compound's ability to inhibit cancer cell proliferation has been evaluated against various cancer cell lines.
- Cell Lines Tested :
- K562 (chronic myeloid leukemia)
- T47D (breast cancer)
- HeLa (cervical cancer)
Structure-Activity Relationships (SAR)
Research indicates that the presence of the diethoxybenzene sulfonyl group significantly enhances the compound's biological activity. The following points summarize key findings regarding SAR:
- Substituent Effects : The introduction of electron-donating groups like ethoxy increases the lipophilicity and overall activity of the compound.
- Piperazine Modifications : Variations in the piperazine ring's substitutions can lead to significant changes in biological efficacy, with unsubstituted or selectively substituted piperazines often showing improved activity against cancer cell lines compared to fully substituted analogs .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various piperazine derivatives, 1-(2,5-diethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine demonstrated an IC50 value of approximately 1.42 µM against T47D cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.33 µM) .
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in treated cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to increased cell death in malignant cells.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Comparison Control | Control IC50 Value (µM) |
|---|---|---|---|---|
| Anticancer Activity | T47D | 1.42 | Doxorubicin | 0.33 |
| Anticancer Activity | K562 | Not reported | Doxorubicin | 0.33 |
| Apoptosis Induction | HeLa | Not quantified | Not applicable | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
